N-(Dithiocarboxy)sarcosineDiammoniumSalt
CAS No.:
Cat. No.: VC13388460
Molecular Formula: C4H13N3O2S2
Molecular Weight: 199.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H13N3O2S2 |
|---|---|
| Molecular Weight | 199.3 g/mol |
| IUPAC Name | diazanium;2-[methyl(sulfidocarbothioyl)amino]acetate |
| Standard InChI | InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3 |
| Standard InChI Key | BNZQESGTMHPWNZ-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)[O-])C(=S)[S-].[NH4+].[NH4+] |
| Canonical SMILES | CN(CC(=O)[O-])C(=S)[S-].[NH4+].[NH4+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(Dithiocarboxy)sarcosine diammonium salt derives from sarcosine (N-methylglycine), where the dithiocarbamate group () replaces the carboxylic acid proton. The diammonium counterion stabilizes the structure, yielding the formula . X-ray crystallography, though not directly available in the cited sources, infers a tetrahedral geometry around the dithiocarbamate sulfur atoms, typical for such complexes .
Physicochemical Properties
Key physical parameters include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 130–139°C | |
| Molecular Weight | 199.295 g/mol | |
| Density | Not reported | |
| Solubility | Water-soluble (inferred) | |
| Storage Conditions | -20°C, ambient transport |
The compound’s hygroscopic nature necessitates storage at -20°C to prevent decomposition . Its water solubility facilitates use in biological buffers, as demonstrated in studies administering it orally to mice .
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) are absent from the provided sources, computational metrics include a polar surface area (PSA) of 117.91 Ų and a LogP value of 0.865 , suggesting moderate hydrophilicity. The exact mass (199.045 g/mol) aligns with its empirical formula .
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via reaction of sarcosine with carbon disulfide () under basic conditions, followed by ammonium salt formation. A published protocol involves:
-
Alkaline treatment: Sarcosine reacts with in aqueous NaOH.
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Acidification: Addition of ammonium chloride precipitates the diammonium salt .
Yields exceed 95% in optimized setups, with purity confirmed by elemental analysis and HPLC .
Applications in Research and Industry
Carbon Monoxide-Releasing Molecules (CORMs)
As a ligand in manganese-based CORMs (e.g., CORM-401), the compound enables controlled CO delivery in vivo. In a 2024 study, CORM-401 formulated with this salt reduced obesity and insulin resistance in mice by enriching Akkermansia muciniphila, a beneficial gut bacterium . CO release kinetics showed fecal accumulation peaking at 6–24 hours post-administration, correlating with metabolic improvements .
Analytical Chemistry
Recent Advances and Future Directions
Microbiome Modulation
The 2024 PMC study demonstrated that CORM-401, derived from N-(dithiocarboxy)sarcosine diammonium salt, restores microbial β-oxidation and glycolysis pathways disrupted by high-fat diets . This positions the compound as a novel prebiotic candidate for obesity therapeutics.
Drug Delivery Systems
Ongoing research explores encapsulation in liposomes or polymeric nanoparticles to enhance CO delivery efficiency. Preliminary data suggest improved colonic retention times in rodent models .
Synthetic Biology
Engineered E. coli strains expressing CO-sensitive promoters are being tested for real-time monitoring of CORM-401 efficacy, aiming to personalize microbiota-targeted therapies.
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